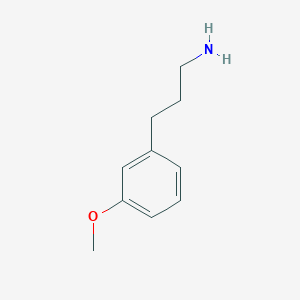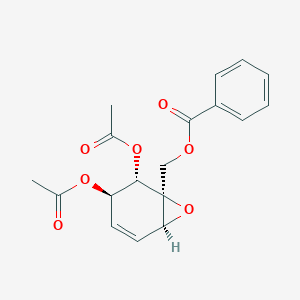
Senepoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Senepoxide is a cyclic ether compound that is commonly used in scientific research to study its mechanism of action and physiological effects. It is a highly reactive compound that has been synthesized using various methods, including acid-catalyzed cyclization of epoxides and ring-closing metathesis. Senepoxide has shown promising results in various studies, making it a potential candidate for future research.
Wissenschaftliche Forschungsanwendungen
1. Gene Therapy in Cerebral Gliomas
Senepoxide has been indirectly associated with the research in gene therapy for cerebral gliomas. In a lecture at the 17th meeting of the Spanish Society for Pediatric Neurosurgery (SENEP), Dr. Marta Izquierdo discussed new strategies in the treatment of cerebral gliomas by gene therapy, which could be relevant for understanding the broader context of Senepoxide's use in scientific research (Martínez-Lage, 2001).
2. Microwave Heating Processing in Biorefinery
Senepoxide's applications extend to the field of biorefinery. Microwave heating processing, as an alternative pretreatment in second-generation biorefinery, has been explored in a study supported by various institutions including SENAI/PR (Aguilar-Reynosa et al., 2017).
3. Antioxidant and Hepatoprotective Roles
Research on antioxidants and hepatoprotective roles, particularly involving Selenium Nanoparticles (SeNPs), provides insights that could be applied to Senepoxide. Studies indicate that SeNPs exhibit significant hepatoprotective potential and antioxidant capacities, which may offer parallels in understanding Senepoxide's applications in similar domains (Bai et al., 2020).
4. Polymerization Reactions
Senepoxide may have potential applications in polymerization reactions. Research on the ring-opening polymerization reactions of propylene oxide, catalyzed by porphyrin metal 3+ complexes, highlights a field where Senepoxide could be relevant (Chatterjee & Chisholm, 2013).
5. SUMOylation in Epilepsy and Sudden Death
Hyper-SUMOylation and its effects, as studied in the context of epilepsy and sudden death, are areas of research that could be relevant for understanding Senepoxide's applications. These studies focus on the role of SUMOylation in regulating ion channels and neuronal excitability (Qi et al., 2014).
Eigenschaften
CAS-Nummer |
17550-38-8 |
|---|---|
Produktname |
Senepoxide |
Molekularformel |
C18H18O7 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate |
InChI |
InChI=1S/C18H18O7/c1-11(19)23-14-8-9-15-18(25-15,16(14)24-12(2)20)10-22-17(21)13-6-4-3-5-7-13/h3-9,14-16H,10H2,1-2H3/t14-,15+,16+,18+/m1/s1 |
InChI-Schlüssel |
WJYFLYDUGXWVMP-CVYDXHPNSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C=C[C@H]2[C@@]([C@H]1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3 |
SMILES |
CC(=O)OC1C=CC2C(C1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)OC1C=CC2C(C1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



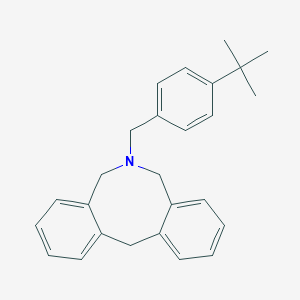
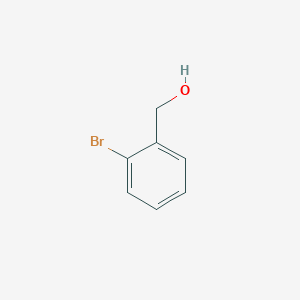
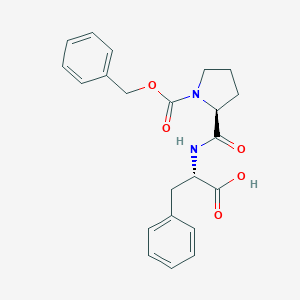
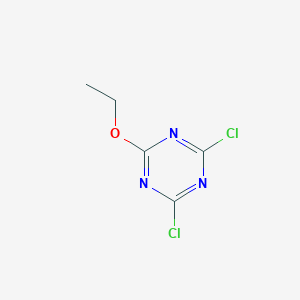
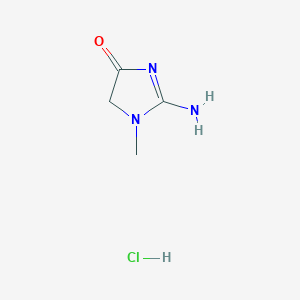
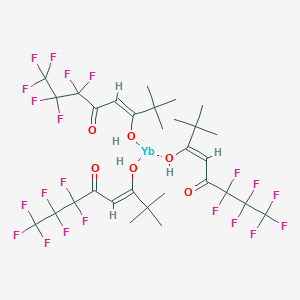
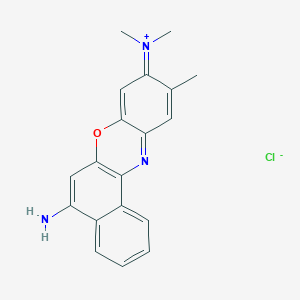
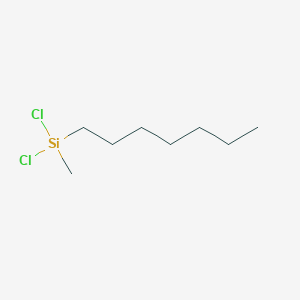
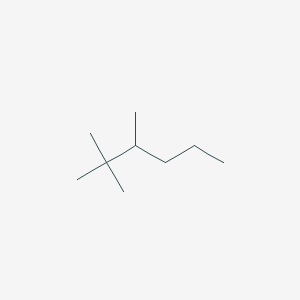
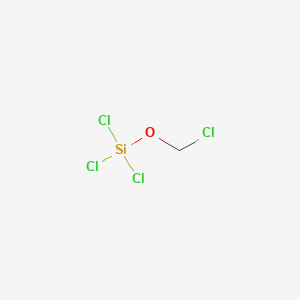

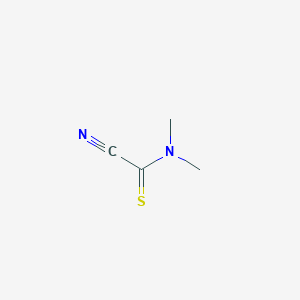
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)
